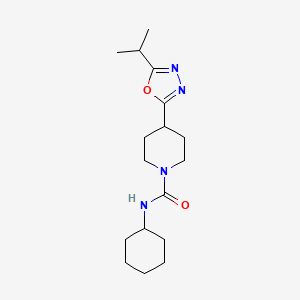![molecular formula C14H20ClN3O3S B2974269 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide CAS No. 1281074-08-5](/img/structure/B2974269.png)
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide is an organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Sulfonamide Core: The pyridine ring is functionalized with a sulfonamide group. This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-carboxamide
- 2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-thiol
Uniqueness
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in enhancing the compound’s solubility and reactivity, making it a valuable scaffold in drug design and synthesis.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-11-5-9-18(10-6-11)13(19)4-8-17-22(20,21)12-3-2-7-16-14(12)15/h2-3,7,11,17H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIMXJXVBAROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)

![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)
![N'-(3,5-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2974196.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)
![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE](/img/structure/B2974203.png)


![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2974209.png)
